Benz[a]anthracene-7-acetonitrile-13C2
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Overview
Description
Benz[a]anthracene-7-acetonitrile-13C2 is a derivative of benzanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its complex structure and is used as an intermediate in the synthesis of various growth-inhibitory polycyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-7-acetonitrile-13C2 typically involves the reaction of benzo[a]anthracene with acetonitrile under specific conditions. The reaction is catalyzed by a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracene-7-acetonitrile-13C2 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[a]anthracenols, dialdehydes, ketones, and epoxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Benz[a]anthracene-7-acetonitrile-13C2 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including growth inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Benz[a]anthracene-7-acetonitrile-13C2 involves its interaction with molecular targets in biological systems. It can act as an endocrine disruptor, exerting estrogenic effects. The compound’s activity is mediated through its interaction with estrogen receptors and subsequent modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]anthracene: A parent compound with similar structural features.
7,12-Dimethylbenz[a]anthracene: Known for its immunosuppressive and carcinogenic properties.
Uniqueness
Benz[a]anthracene-7-acetonitrile-13C2 is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-benzo[a]anthracen-7-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2/i11+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUNAACTDWPKC-ALQHTKJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2][13C]#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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